molecular formula C15H18Cl2N2O B2435699 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide CAS No. 1212413-91-6

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide

Cat. No.: B2435699
CAS No.: 1212413-91-6
M. Wt: 313.22
InChI Key: WWTOWJSXIYROPR-UHFFFAOYSA-N
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Description

N-(1-{bicyclo[221]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide is a complex organic compound that features a bicyclo[221]heptane moiety, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptane derivative, which is then functionalized to introduce the ethyl group. The dichloropyridine moiety is synthesized separately and then coupled with the bicyclo[2.2.1]heptane derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of chlorine atoms with the corresponding nucleophiles.

Scientific Research Applications

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclo[2.2.1]heptane moiety may play a crucial role in binding to these targets, while the dichloropyridine group could be involved in modulating the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide
  • (1-{bicyclo[2.2.1]heptan-2-yl}ethyl)urea
  • 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine

Uniqueness

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide is unique due to the presence of both the bicyclo[2.2.1]heptane and dichloropyridine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2,6-dichloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O/c1-8(12-5-9-2-3-10(12)4-9)18-15(20)11-6-13(16)19-14(17)7-11/h6-10,12H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTOWJSXIYROPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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